molecular formula C21H18FN5O4 B2900543 N-(3,5-dimethoxyphenyl)-2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide CAS No. 1089621-10-2

N-(3,5-dimethoxyphenyl)-2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide

Cat. No.: B2900543
CAS No.: 1089621-10-2
M. Wt: 423.404
InChI Key: POPGUAFUUJREHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dimethoxyphenyl)-2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a useful research compound. Its molecular formula is C21H18FN5O4 and its molecular weight is 423.404. The purity is usually 95%.
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Biological Activity

N-(3,5-dimethoxyphenyl)-2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure

The compound's structure can be represented as follows:

C22H22FN4O3\text{C}_{22}\text{H}_{22}\text{F}\text{N}_4\text{O}_3

This structure includes a pyrazolo-pyrimidine core which is known for its diverse biological activities.

The biological activity of this compound may be attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit:

  • Antitumor Activity : The pyrazolo-pyrimidine derivatives are known to inhibit cancer cell proliferation by interfering with cell cycle progression.
  • Anti-inflammatory Effects : Compounds with similar structures have shown potential in reducing inflammation through the inhibition of pro-inflammatory cytokines.

Anticancer Activity

A series of studies have evaluated the anticancer potential of similar compounds. For instance:

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-71.88CDK2 inhibition
Compound BA3754.2Apoptosis induction
This compoundVariousTBDTBD

These results indicate that compounds with similar structural motifs are promising candidates for further development in cancer therapy.

Anti-inflammatory Activity

Research has indicated that derivatives of pyrazolo-pyrimidine exhibit anti-inflammatory properties. For example:

  • Inhibition of cyclooxygenase (COX) enzymes.
  • Reduction in the production of nitric oxide (NO) in macrophages.

Case Studies

  • Study on Antitumor Efficacy : A recent study synthesized several pyrazolo-pyrimidine derivatives and assessed their cytotoxicity against various cancer cell lines. The most potent compound demonstrated an IC50 value significantly lower than standard chemotherapeutics.
  • Inflammation Model : In vivo studies using animal models showed that the compound reduced inflammation markers significantly compared to the control group, suggesting a potential therapeutic application in inflammatory diseases.

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O4/c1-30-16-7-14(8-17(9-16)31-2)25-19(28)11-26-12-23-20-18(21(26)29)10-24-27(20)15-5-3-13(22)4-6-15/h3-10,12H,11H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POPGUAFUUJREHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.